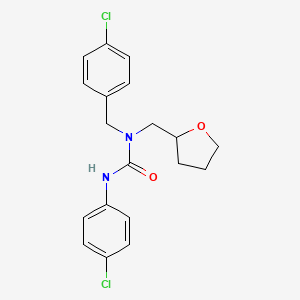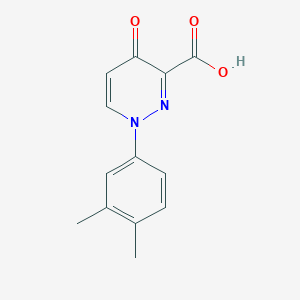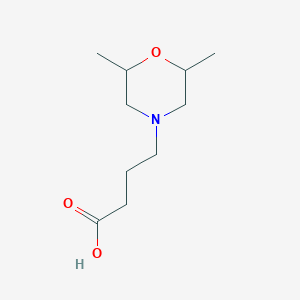
angiotensin II, Sar(1)-Me-Tyr(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’angiotensine II, Sar(1)-Me-Tyr(4)-, est un analogue peptidique synthétique de l’angiotensine II, une hormone clé du système rénine-angiotensine. Ce composé est conçu pour imiter l’activité biologique de l’angiotensine II tout en intégrant des modifications qui améliorent sa stabilité et sa spécificité. L’angiotensine II joue un rôle crucial dans la régulation de la pression artérielle, l’équilibre hydrique et le tonus vasculaire en se liant à des récepteurs spécifiques du système cardiovasculaire.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’angiotensine II, Sar(1)-Me-Tyr(4)-, implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour créer des peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l’ajout séquentiel d’acides aminés protégés. Les modifications spécifiques, telles que l’incorporation de la sarcosine (Sar) en position 1 et de la tyrosine méthylée (Me-Tyr) en position 4, sont introduites pendant la synthèse. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Méthodes de production industrielle
La production industrielle de l’angiotensine II, Sar(1)-Me-Tyr(4)-, suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des techniques de purification avancées sont utilisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les coûts de production et maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’angiotensine II, Sar(1)-Me-Tyr(4)-, peut subir diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures ou d’autres modifications oxydatives.
Réduction : Les réactions de réduction peuvent rompre les ponts disulfures ou réduire d’autres groupes oxydés au sein du peptide.
Substitution : Des acides aminés spécifiques au sein du peptide peuvent être substitués par d’autres résidus afin de modifier ses propriétés.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) sont couramment utilisés.
Substitution : Des dérivés d’acides aminés et des réactifs de couplage sont utilisés pendant la synthèse pour introduire des substitutions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que la réduction peut produire des peptides monomères.
Applications de recherche scientifique
L’angiotensine II, Sar(1)-Me-Tyr(4)-, a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la synthèse peptidique, les relations structure-activité et les interactions peptide-récepteur.
Biologie : Utilisée dans la recherche sur le système rénine-angiotensine, la physiologie cardiovasculaire et les voies de signalisation cellulaire.
Médecine : Étudiée pour ses applications thérapeutiques potentielles dans le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et d’autres maladies cardiovasculaires.
Industrie : Utilisée dans le développement d’essais diagnostiques, de criblage de médicaments et comme étalon de référence dans le contrôle qualité.
Applications De Recherche Scientifique
Angiotensin II, Sar(1)-Me-Tyr(4)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Employed in research on the renin-angiotensin system, cardiovascular physiology, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays, drug screening, and as a reference standard in quality control.
Mécanisme D'action
L’angiotensine II, Sar(1)-Me-Tyr(4)-, exerce ses effets en se liant aux récepteurs de l’angiotensine II, principalement le récepteur de type 1 de l’angiotensine II (AT1R). Cette liaison active une cascade de voies de signalisation intracellulaires, y compris l’activation des protéines G, de la phospholipase C et la libération de calcium intracellulaire. Ces événements conduisent à la vasoconstriction, à l’augmentation de la pression artérielle et à d’autres réponses physiologiques. Les modifications apportées à Sar(1)-Me-Tyr(4)- améliorent sa stabilité et sa spécificité pour les récepteurs, ce qui en fait un outil précieux pour l’étude de la signalisation de l’angiotensine II.
Comparaison Avec Des Composés Similaires
Composés similaires
Angiotensine II : L’hormone naturelle qui régule la pression artérielle et l’équilibre hydrique.
Angiotensine I : Le précurseur de l’angiotensine II, converti par l’enzyme de conversion de l’angiotensine (ECA).
Angiotensine III : Un métabolite de l’angiotensine II avec des effets similaires mais moins puissants.
Angiotensine IV : Un autre métabolite avec des activités biologiques distinctes.
Unicité
L’angiotensine II, Sar(1)-Me-Tyr(4)-, est unique en raison de ses modifications spécifiques, qui améliorent sa stabilité et sa spécificité pour les récepteurs. Ces modifications en font un outil précieux pour la recherche et les applications thérapeutiques potentielles, offrant des avantages par rapport à l’angiotensine II naturelle en termes de stabilité et de sélectivité.
Propriétés
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAVNPIJIPGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)






![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)
